molecular formula C8H12N2O B1529825 1-Amino-2-(pyridin-2-yl)propan-2-ol CAS No. 145412-86-8

1-Amino-2-(pyridin-2-yl)propan-2-ol

Cat. No.: B1529825
CAS No.: 145412-86-8
M. Wt: 152.19 g/mol
InChI Key: LGWGNGFJFDXDDV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(pyridin-2-yl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminopyridine with acetone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds via the formation of an iminium ion intermediate, followed by nucleophilic attack by the amine group to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.

  • Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines or amines.

Scientific Research Applications

1-Amino-2-(pyridin-2-yl)propan-2-ol has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Amino-2-(pyridin-2-yl)propan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 2-aminopyridine

  • 2-(pyridin-2-yl)ethanol

  • 2-(pyridin-2-yl)propan-1-ol

  • 2-(pyridin-2-yl)butan-2-ol

Properties

IUPAC Name

1-amino-2-pyridin-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(11,6-9)7-4-2-3-5-10-7/h2-5,11H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWGNGFJFDXDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cool (0° C.), stirring solution of LiAlH4 (57 mg, 1.502 mmol) in THF (5 mL) was added dropwise via cannula a solution of 2-hydroxy-2-(pyridin-2-yl)propanenitrile (92 mg, 0.621 mmol) in THF (5 mL). After 1 h at 0° C., powdered Na2SO4.10H2O was added and the reaction was allowed to warm to RT until the colour dissipated. The solid was removed by filtration. The filtrate was concentrated to afford the product (65 mg) as an oil: 1H NMR (400 MHz, MeOD) δ ppm: 8.44 (1H, d, J=4.04 Hz), 7.76-7.86 (1H, m), 7.69 (1H, d, J=8.08 Hz), 7.21-7.30 (1H, m), 3.04 (1H, d, J=13.39 Hz), 2.86 (1H, d, J=13.14 Hz), 1.39 (3H, s).
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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